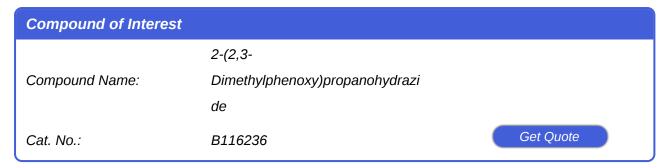


CAS number 142835-36-7 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to GW501516 (Cardarine)

Disclaimer: The following information is for research and informational purposes only. GW501516 (Cardarine) is an experimental drug that was withdrawn from clinical development due to safety concerns and is not approved for human use. Its use is prohibited in professional sports.

Introduction

GW501516, commonly known as Cardarine, is a synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline for the potential treatment of metabolic and cardiovascular diseases, such as obesity and dyslipidemia.[1][3] Despite promising preclinical and early clinical findings related to its ability to enhance fatty acid metabolism, further development was halted in 2007.[1] The termination was due to findings from animal studies that indicated a rapid development of cancerous tumors in multiple organs at certain doses.[1][4]

This guide provides a comprehensive overview of the known properties, mechanism of action, experimental protocols, and hazards associated with GW501516, intended for researchers, scientists, and drug development professionals.



Data Presentation

Table 1: Physicochemical Properties of GW501516

Property	Value	Source(s)
CAS Number	317318-70-0	[1][5]
IUPAC Name	{2-methyl-4-[({4-methyl-2-[4- (trifluoromethyl)phenyl]-1,3- thiazol-5-yl}methyl)sulfanyl]-2- methylphenoxy}acetic acid	[1]
Synonyms	GW-501,516, GW1516, GSK- 516, Cardarine, Endurobol	[1][3]
Molecular Formula	C21H18F3NO3S2	[1][5]
Molar Mass	453.49 g⋅mol ⁻¹	[1][5]
Appearance	White to beige crystalline solid/powder	[6][7]
Melting Point	134-136 °C	[6]
Solubility	DMSO: 20 mg/mL, DMF: 25 mg/mL, Ethanol: 12 mg/mL	[8][9]
Topological Polar Surface Area	113 Ų	[5]
XLogP3	5.9	[5]

Table 2: Pharmacological Properties of GW501516



Property	Value	Source(s)
Target	Peroxisome Proliferator- Activated Receptor delta (PPARδ)	[1][10]
Mechanism of Action	Selective PPARδ agonist	[1][10]
Affinity (K _i)	1 nM	[1][10]
Potency (EC50)	1 nM	[1][10][11]
Selectivity	>1000-fold selectivity for PPAR δ over PPAR α and PPAR γ	[1][10]

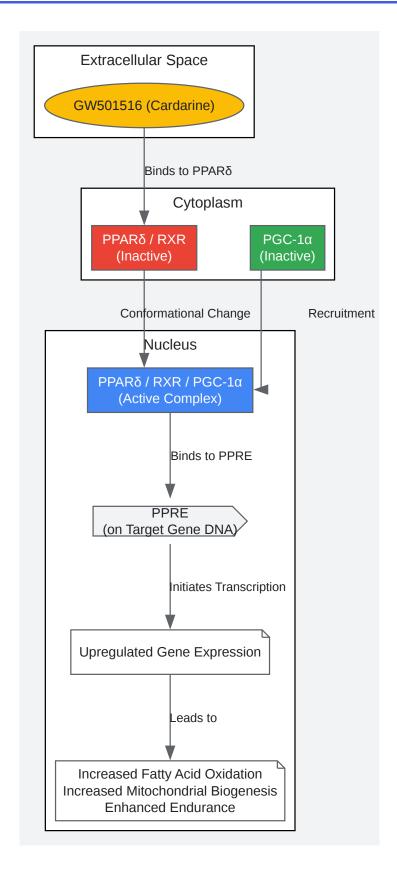
Mechanism of Action and Signaling Pathway

GW501516 is a potent and selective agonist of the PPAR δ receptor.[1][10] PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of cellular differentiation, development, and metabolism.

Upon binding to PPAR δ , GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivators, most notably the PPAR γ coactivator 1-alpha (PGC-1 α).[1] [12] This newly formed complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR δ /RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[12]

This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[1][12] In skeletal muscle, this leads to a metabolic shift, causing the muscle to preferentially use fat as an energy source over carbohydrates.[3][13] This mechanism is responsible for the observed increases in endurance and protection against diet-induced obesity in animal models.[1][14]





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Caption: PPAR δ signaling pathway activated by GW501516.



Experimental Protocols Synthesis of GW501516

A short and efficient synthesis has been reported, achieving a 78% overall yield in four steps starting from o-cresol.[15] The key step in this synthesis is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.[15] While detailed, step-by-step protocols are proprietary, the general synthetic strategy involves the construction of the thiazole ring, followed by coupling with the phenoxyacetic acid moiety.

In Vivo Animal Study: Running Endurance

A representative study investigating the effects of GW501516 on running endurance in mice was conducted as follows:[14]

- Animal Model: Male Kunming mice, 8 weeks of age.
- Acclimation: Mice were acclimated to moderate wheel running for one week.
- Groups: Animals were divided into trained and untrained groups, with and without GW501516 treatment.
- Dosage and Administration: GW501516 was administered at a dose of 5 mg/kg/day for 3 weeks.
- Experimental Procedure:
 - Trained mice were subjected to a daily running protocol (20 rpm for 30 min/day, 5 days/week).
 - After the 3-week treatment period, running endurance was measured using an exhaustive wheel running test.
 - Blood glucose and lactate were measured before and after the endurance test.
 - Metabolomic analysis of blood samples and histological analysis (SDH staining) of gastrocnemius muscle were performed.[14]



 Results: The study found that GW501516 treatment enhanced running endurance and the proportion of succinate dehydrogenase (SDH)-positive muscle fibres in both trained and untrained mice.[14]

Analytical Methods for Detection

GW501516 and its metabolites are typically detected and quantified for research and antidoping purposes using liquid chromatography-tandem mass spectrometry (LC/MS-MS) and liquid chromatography-high resolution mass spectrometry (LC/HRMS).[13] A common protocol for hair analysis involves:

- Incubation of approximately 20 mg of hair in methanol.
- Ultrasonication for 1 hour to extract the compound.
- Analysis of the extract using LC/MS-MS for detection and LC/HRMS for confirmation.[13]

Hazards and Safety Information

The most significant hazard associated with GW501516 is its demonstrated carcinogenicity in animal models.[3][4] This led to the cessation of its clinical development.

Carcinogenicity

Long-term studies in rodents administered high doses of GW501516 showed a rapid development of cancerous tumors in multiple organs, including the liver, bladder, stomach, and tongue.[2][3] Doses as low as 3 mg/kg/day were found to cause cancer cell proliferation in rats over a two-year period.[4][16] While the direct translation of these findings to human risk at typical performance-enhancement doses is debated, the data was sufficient for major pharmaceutical companies to abandon its development.[4][17]

Other Potential Side Effects

- Liver Toxicity: Some studies suggest that GW501516 may cause liver damage, although the effects can vary.[2][18]
- Neurotoxicity: Research in mice has indicated that long-term use could lead to damage of brain cells and impaired cognitive function.



 Fetal Development: High doses over extended periods in animal studies posed risks to fetal development.[19]

Regulatory Status

GW501516 is not approved for human use by the FDA or any other major regulatory agency. [18] It is listed on the World Anti-Doping Agency (WADA) Prohibited List under section S4.5 "Hormone and Metabolic Modulators".[2][13] WADA has issued specific warnings to athletes about the health risks associated with its use.[1] In countries like Australia, it is classified as a Schedule 10 substance, prohibiting its sale, supply, and use.[3]

Handling Precautions

Based on available safety data sheets, the following precautions are recommended when handling GW501516 powder:

- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[9]
- Inhalation: Avoid breathing dust. If inhaled, move the person into fresh air.[9]
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Flush eyes with water as a precaution.[9]
- Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. [9]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at -20°C.[6]

Conclusion

GW501516 (Cardarine) is a potent and selective PPAR δ agonist with significant effects on fatty acid metabolism and physical endurance, as demonstrated in numerous preclinical studies. Its mechanism of action through the activation of the PPAR δ /PGC-1 α pathway is well-characterized. However, the compelling evidence of carcinogenicity in animal models presents a substantial and unacceptable risk, leading to its abandonment as a therapeutic agent. For the



scientific community, GW501516 remains a valuable research tool for investigating the roles of PPAR δ in metabolic regulation, but its use in humans is strongly discouraged due to the severe safety concerns.

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References

- 1. GW501516 Wikipedia [en.wikipedia.org]
- 2. Untitled Page [chemicalbook.com]
- 3. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 4. Cardarine: Benefits, Side Effects, Dosage, and More [healthline.com]
- 5. GW501516 (Cardarine) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. GW-501516 CAS#: 317318-70-0 [m.chemicalbook.com]
- 7. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective -PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. selleckchem.com [selleckchem.com]
- 12. scivisionpub.com [scivisionpub.com]
- 13. Testing for GW501516 (cardarine) in human hair using LC/MS-MS and confirmation by LC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. m.youtube.com [m.youtube.com]
- 17. Cardarine Cancer: Fact or Fiction? 2025 Evidence Sarms.io [sarms.io]
- 18. droracle.ai [droracle.ai]
- 19. drugs.selfdecode.com [drugs.selfdecode.com]
- To cite this document: BenchChem. [CAS number 142835-36-7 properties and hazards].
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